

# Introduction: Unveiling a Versatile Synthetic Building Block

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## Compound of Interest

Compound Name: 1-(Oxolan-2-yl)ethan-1-one

Cat. No.: B3119637

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In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex target molecules. 1-(Oxolan-2-yl)ethanone, a seemingly simple molecule combining a ketone functional group with a saturated five-membered tetrahydrofuran (THF) ring, represents a cornerstone intermediate with significant, often underappreciated, potential. The tetrahydrofuran motif is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs, where it often serves to modulate solubility, metabolic stability, and receptor binding affinity.<sup>[1]</sup> This guide provides an in-depth technical overview of 1-(Oxolan-2-yl)ethanone, from its fundamental properties to its synthesis and critical applications, designed for the practicing researcher and drug development professional.

## Chemical Identity and Nomenclature

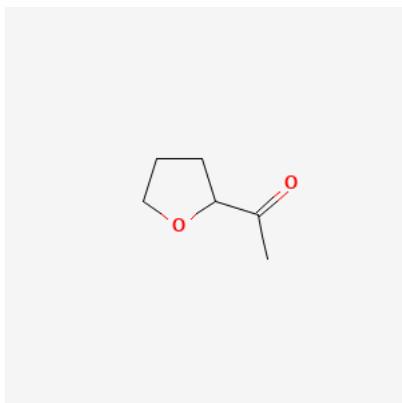
Precise identification is the foundation of chemical research. 1-(Oxolan-2-yl)ethanone is recognized by several names and identifiers, which are crucial for accurate literature and database searches.

The formal IUPAC name for this compound is 1-(oxolan-2-yl)ethanone. However, it is frequently encountered in literature and commercial catalogs under various synonyms.

Common Synonyms:

- 2-Acetyltetrahydrofuran

- 1-(Tetrahydrofuran-2-yl)ethanone
- 1-(Tetrahydro-2-furanyl)ethanone[2]



Structural Representation:

Source: PubChem CID 18965

Table 1: Key Chemical Identifiers

Identifier	Value	Source(s)
CAS Number	25252-64-6	[2]
Molecular Formula	C <sub>6</sub> H <sub>10</sub> O <sub>2</sub>	[2]
Molecular Weight	114.14 g/mol	[2]
IUPAC Name	1-(oxolan-2-yl)ethanone	PubChem
InChI	InChI=1S/C6H10O2/c1-5(7)6-3-2-4-8-6/h6H,2-4H2,1H3	PubChem
InChIKey	KWBQKUZVJVKXHI-UHFFFAOYSA-N	PubChem

| Canonical SMILES| CC(=O)C1CCCO1 | PubChem |

## Physicochemical Properties

Understanding the physical properties of a compound is essential for designing reaction conditions, purification protocols, and formulation strategies. The data presented below are compiled from experimental values reported by chemical suppliers.

Table 2: Physicochemical Data for 1-(Oxolan-2-yl)ethanone

Property	Value	Source(s)
Appearance	Colorless to slightly yellow liquid	[3][4]
Boiling Point	174.5 °C at 760 mmHg	[2][3]
	52.3-54.8 °C at 10 Torr	[5]
Density	1.028 - 1.031 g/cm <sup>3</sup>	[2][5]
Flash Point	63.2 °C	[2][3]
Refractive Index	1.440	[2]

| Vapor Pressure | 1.2 mmHg at 25 °C |[2] |

## Synthesis and Mechanistic Insights

The synthesis of 1-(Oxolan-2-yl)ethanone requires a nuanced approach. While a classic Friedel-Crafts acylation might seem intuitive, the tetrahydrofuran ring is susceptible to acid-catalyzed ring-opening, making this method low-yielding and unreliable. A more robust and controlled strategy involves the use of an organometallic reagent reacting with an activated tetrahydrofuran precursor. This approach avoids harsh acidic conditions and provides a cleaner, more predictable reaction profile.

The following protocol describes a representative synthesis using a Grignard reagent with a tetrahydrofuran-2-carboxylic acid derivative, a method grounded in well-established organic chemistry principles for ketone formation.

## Experimental Protocol: Synthesis via Grignard Reaction

This protocol outlines the synthesis from methyl tetrahydrofuran-2-carboxylate. An alternative precursor is tetrahydrofuran-2-carbonitrile.[2][4]

Step 1: Preparation of Grignard Reagent (Methylmagnesium Bromide)

- Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube ( $\text{CaCl}_2$ ), and a pressure-equalizing dropping funnel under an inert atmosphere (Argon or Nitrogen).
- Place magnesium turnings (1.1 equivalents) in the flask.
- Add a small volume of anhydrous diethyl ether or THF and a crystal of iodine to initiate the reaction.
- Slowly add a solution of methyl bromide (1.0 equivalent) in anhydrous ether/THF via the dropping funnel to maintain a gentle reflux.
- After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed. The resulting grey solution is the Grignard reagent.

#### Step 2: Acylation Reaction

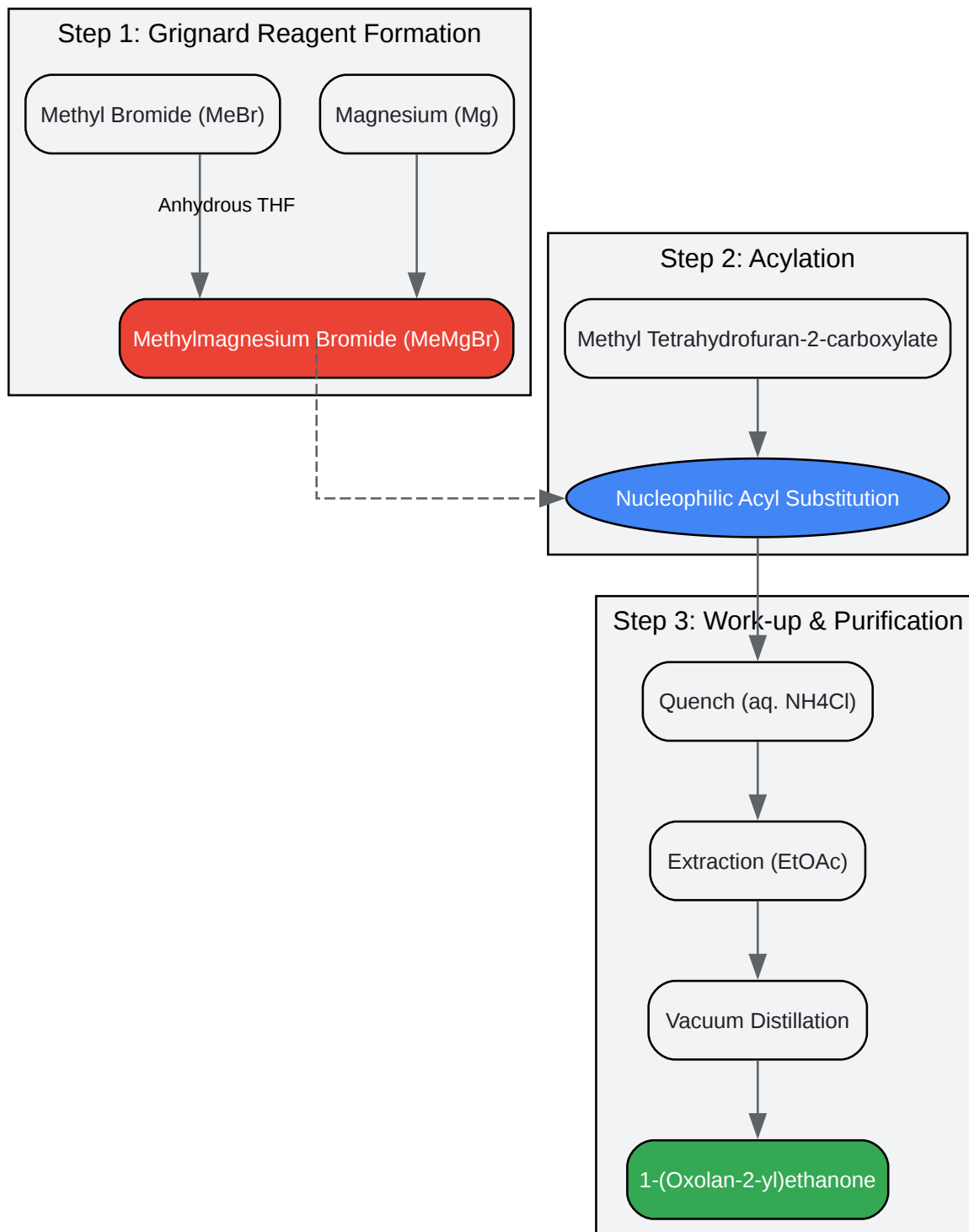
- In a separate flame-dried flask under an inert atmosphere, dissolve methyl tetrahydrofuran-2-carboxylate (1.0 equivalent) in anhydrous THF.[2]
- Cool the solution to 0 °C using an ice bath.
- Slowly add the prepared methylmagnesium bromide solution (1.05 equivalents) to the cooled ester solution via a cannula or dropping funnel.
- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Causality Note: Using a Grignard reagent allows for nucleophilic acyl substitution on the ester. This targeted C-C bond formation is highly efficient and avoids the potential for the Lewis acid-catalyzed polymerization or ring-opening that would plague a direct Friedel-Crafts approach on the THF ring itself.

#### Step 3: Work-up and Purification

- Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride ( $\text{NH}_4\text{Cl}$ ) at 0 °C.

- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x volumes).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ).
- Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the resulting crude oil by vacuum distillation (e.g.,  $\sim 53\text{ }^\circ\text{C}$  at 10 Torr<sup>[5]</sup>) to yield pure 1-(Oxolan-2-yl)ethanone.

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of 1-(Oxolan-2-yl)ethanone.

## Applications in Research and Development


1-(Oxolan-2-yl)ethanone is not an end-product but a valuable intermediate. Its utility stems from the reactivity of the ketone, which allows for a wide range of subsequent chemical transformations, while the THF ring imparts desirable physicochemical properties to the resulting molecules.

- **Pharmaceutical Intermediates:** The compound is a documented building block in pharmaceutical manufacturing.<sup>[2]</sup> Its structural motif is found in molecules developed as TYK2 (Tyrosine Kinase 2) inhibitors, a class of drugs investigated for treating autoimmune diseases. Furthermore, it has been cited in patents for the development of 1-Aryl-3-alkylpyrazole insecticides, highlighting its relevance in agrochemical research.<sup>[2]</sup>
- **Fine Chemicals and Fragrance:** Beyond pharmaceuticals, 1-(Oxolan-2-yl)ethanone is employed as a fragrance ingredient, where its structure contributes to specific scent profiles in perfumes and cosmetics.<sup>[2]</sup>
- **Platform for Further Synthesis:** The ketone functionality is a versatile handle for numerous classical organic reactions. It can undergo:
  - Reduction to form the corresponding secondary alcohol, 1-(oxolan-2-yl)ethan-1-ol.
  - Reductive amination to introduce nitrogen-containing functional groups.
  - Wittig reactions or related olefications to form C=C double bonds.
  - Alpha-functionalization (e.g., bromination) to produce reactive intermediates like 2-bromo-**1-(oxolan-2-yl)ethan-1-one**, which are potent alkylating agents in their own right.

## Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage of 1-(Oxolan-2-yl)ethanone are critical for ensuring safety.

Table 3: GHS Hazard Summary

Pictogram	Signal Word	Hazard Statements	Source(s)
	Warning	H227: <b>Combustible liquid.</b>	[6]
		H315: Causes skin irritation.	[6][7]
		H319: Causes serious eye irritation.	[6][7]

||| H335: May cause respiratory irritation. |[6][7] |

## Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of vapors.
- Eye Protection: Wear chemical safety goggles or a face shield.
- Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.
- General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

## Storage

- Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
- Peroxide Formation: Like its parent compound THF, 1-(Oxolan-2-yl)ethanone may be susceptible to the formation of explosive peroxides upon prolonged exposure to air. It is prudent to date containers upon opening and to test for the presence of peroxides before distillation or concentration.

## Conclusion

1-(Oxolan-2-yl)ethanone is a strategically important synthetic intermediate whose value is derived from the combination of a reactive ketone handle and a medically relevant tetrahydrofuran scaffold. While its synthesis requires careful consideration to avoid side



reactions, established organometallic routes provide reliable access. Its documented use in the development of kinase inhibitors and agrochemicals, coupled with its broader potential in fine chemical synthesis, establishes it as a key building block for researchers and professionals in the chemical and pharmaceutical industries. Proper adherence to safety and handling protocols is essential for its effective and safe utilization.

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## References

- 1. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Ethanone, 1-[(2S)-tetrahydro-2-furanyl]- (9CI) CAS 131328-27-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. lookchem.com [lookchem.com]
- 5. 25252-64-6 | CAS DataBase [m.chemicalbook.com]
- 6. aksci.com [aksci.com]
- 7. (S)-1-(tetrahydrofuran-2-yl)ethanone | C<sub>6</sub>H<sub>10</sub>O<sub>2</sub> | CID 11170944 - PubChem [pubchem.ncbi.nlm.nih.gov]
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